Time-Dependent Inhibition: Camiglibose Requires Preincubation for Full Potency, Unlike Competitive Reversible AGIs
Camiglibose is a time-dependent inhibitor of intestinal α-glucohydrolases. After 2 h preincubation with rat intestinal mucosa preparation before substrate addition, Camiglibose inhibited sucrase, maltase, glucoamylase, and isomaltase with IC50 values of 2 × 10⁻⁷ M, 1 × 10⁻⁶ M, 5 × 10⁻⁶ M, and 8 × 10⁻⁶ M, respectively [1]. Without preincubation, Camiglibose was 10- to 500-fold less potent [1]. In contrast, acarbose, miglitol, and voglibose are classical competitive, reversible inhibitors that do not exhibit time-dependent potency enhancement; acarbose inhibits rat sucrase with an IC50 of 12.3 ± 0.6 μM without preincubation requirement [2]. This mechanistic distinction means Camiglibose's apparent potency in an assay is critically dependent on preincubation time—an experimental variable irrelevant for acarbose or miglitol.
| Evidence Dimension | Dependence of inhibitory potency on enzyme-inhibitor preincubation time |
|---|---|
| Target Compound Data | Camiglibose (MDL 73945): 2 h preincubation → sucrase IC50 = 2 × 10⁻⁷ M (0.2 μM), maltase IC50 = 1 × 10⁻⁶ M (1 μM); without preincubation → 10- to 500-fold less potent |
| Comparator Or Baseline | Acarbose: rat sucrase IC50 = 12.3 ± 0.6 μM; competitive reversible inhibitor, no time-dependent enhancement. Miglitol: competitive reversible inhibitor of rat sucrase (IC50 ~0.11 μM) without time-dependence requirement. |
| Quantified Difference | With preincubation, Camiglibose is ~60-fold more potent than acarbose at rat sucrase (IC50 0.2 μM vs. 12.3 μM); without preincubation, Camiglibose is ~10- to 500-fold less potent than its own preincubated value, potentially less potent than acarbose. No other marketed AGI shows this time-dependent switch. |
| Conditions | Rat intestinal mucosa preparation; preincubation 2 h at 37°C before sucrose substrate addition; glucose oxidase detection method (Robinson et al., 1991). Acarbose comparator data: rat intestinal extract, optimized kinetic assay, 10 min preincubation (Pyner et al., 2017). |
Why This Matters
Investigators studying slow-binding or mechanism-based enzyme inhibition require Camiglibose as a tool compound; substituting acarbose or miglitol yields fundamentally different kinetic profiles that cannot model time-dependent intestinal glucosidase pharmacology.
- [1] Robinson KM, Begovic ME, Rhinehart BL, Heineke EW, Ducep JB, Kastner PR, Marshall FN, Danzin C. New Potent α-Glucohydrolase Inhibitor MDL 73945 With Long Duration of Action in Rats. Diabetes. 1991;40(7):825-830. DOI: 10.2337/diab.40.7.825. PMID: 2060719. View Source
- [2] Pyner A, Nyambe-Silavwe H, Williamson G. Inhibition of Human and Rat Sucrase and Maltase Activities To Assess Antiglycemic Potential: Optimization of the Assay Using Acarbose and Polyphenols. J Agric Food Chem. 2017;65(39):8643-8651. DOI: 10.1021/acs.jafc.7b03678. PMID: 28914528. View Source
